molecular formula C12H10N2O3 B15341359 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile CAS No. 13635-07-9

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile

Cat. No.: B15341359
CAS No.: 13635-07-9
M. Wt: 230.22 g/mol
InChI Key: FFQXXXBBRKUSHT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a hydroxybutanenitrile group. This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxybutanenitrile group . Common reaction conditions include refluxing in solvents such as tetrahydrofuran (THF) with catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects, including antipsychotic and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

13635-07-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanenitrile

InChI

InChI=1S/C12H10N2O3/c13-6-5-8(15)7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,8,15H,5,7H2

InChI Key

FFQXXXBBRKUSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC#N)O

Origin of Product

United States

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